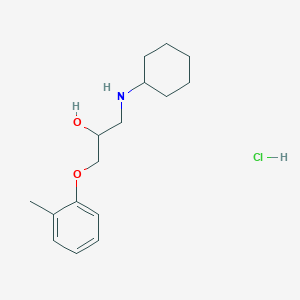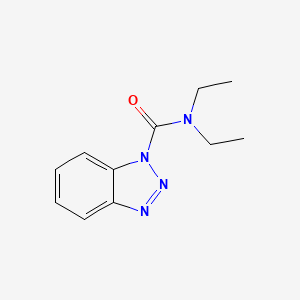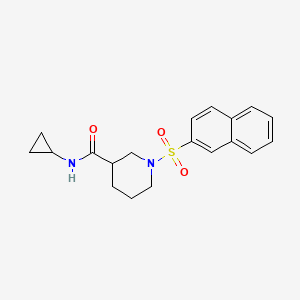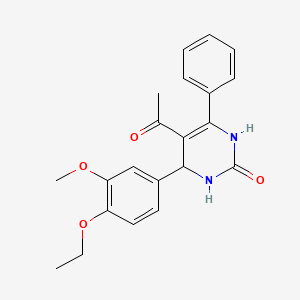![molecular formula C17H19ClN2O5S B4395516 N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395516.png)
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Descripción general
Descripción
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as CMMS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Mecanismo De Acción
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in regulating the pH of tumor cells, and its inhibition can lead to acidification and subsequent cell death. Additionally, N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models. Additionally, N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to decrease the invasiveness of cancer cells, and to sensitize them to other anti-cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is its specificity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, its potency and selectivity may also limit its use in certain experimental settings. Additionally, the synthesis of N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
Future research on N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide could focus on its potential as a therapeutic agent for other types of cancer, or on its use as a diagnostic tool for imaging CAIX expression in tumors. Additionally, further studies could investigate the mechanism of action of N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, and the potential for combination therapies with other anti-cancer agents. Finally, the development of more efficient synthesis methods for N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide could facilitate its use in a wider range of research applications.
Aplicaciones Científicas De Investigación
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials as a treatment for renal cell carcinoma. Additionally, N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been studied for its potential as a diagnostic tool for imaging CAIX expression in tumors.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-11(17(21)19-12-4-9-16(25-3)15(18)10-12)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-11,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMFZIOCQWQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)



![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4395462.png)


![1-{1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4395479.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)
![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395508.png)
![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)